molecular formula C5H8N2O2 B7881640 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one

3-propan-2-yl-2H-1,2,4-oxadiazol-5-one

Cat. No.: B7881640
M. Wt: 128.13 g/mol
InChI Key: MSHWTKGAZGNGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “3-propan-2-yl-2H-1,2,4-oxadiazol-5-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reactant Preparation: The starting materials are prepared and purified to ensure high yield and purity of the final product.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and pressures to facilitate the desired chemical transformations.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:

    Raw Material Sourcing: Ensuring a consistent supply of high-quality raw materials.

    Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize waste.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-propan-2-yl-2H-1,2,4-oxadiazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Can yield reduced forms with fewer oxygen atoms or more hydrogen atoms.

    Substitution: Results in compounds with different functional groups replacing the original ones.

Scientific Research Applications

3-propan-2-yl-2H-1,2,4-oxadiazol-5-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure or function. This can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

3-propan-2-yl-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHWTKGAZGNGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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